Regioisomeric Lipophilicity Advantage: 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Matched Pairs (LogD Reduction of ~1 Order of Magnitude)
In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs across the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibited approximately one order of magnitude lower lipophilicity (logD) compared to the 1,2,4-oxadiazole regioisomer [1]. This translates to a logD difference of up to 1.2 log units favoring the 1,3,4-isomer. Significant differences were also observed for metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomer [1]. Since N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide contains the 1,3,4-oxadiazole core, any substitution with a 1,2,4-oxadiazole regioisomeric analog would introduce a predictable and quantifiable increase in logD, potentially compromising solubility and increasing hERG liability.
| Evidence Dimension | Lipophilicity (logD) of oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomer: systematically lower logD (up to ~1.2 log units lower than 1,2,4-isomer) [1] |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched molecular pair: systematically higher logD by approximately one order of magnitude [1] |
| Quantified Difference | LogD reduction of ~1 order of magnitude (up to 1.2 log units) for the 1,3,4-isomer vs. the 1,2,4-isomer [1] |
| Conditions | AstraZeneca internal compound collection; matched-pair analysis across multiple chemotypes (Boström et al., J. Med. Chem. 2012) [1] |
Why This Matters
For procurement decisions in drug discovery programs, the 1,3,4-oxadiazole regioisomer offers a systematically superior developability profile—lower logD, better aqueous solubility, reduced hERG risk, and enhanced metabolic stability—making it the preferred isomer for lead optimization where these parameters are critical Go/No-Go criteria.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. DOI: 10.1021/jm2013248. View Source
